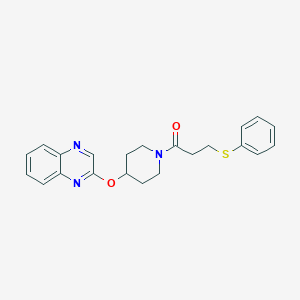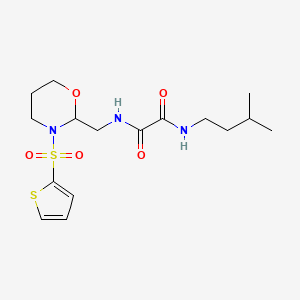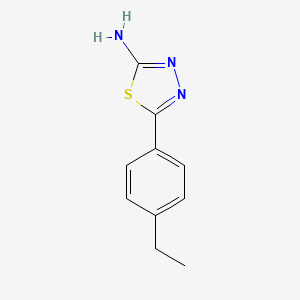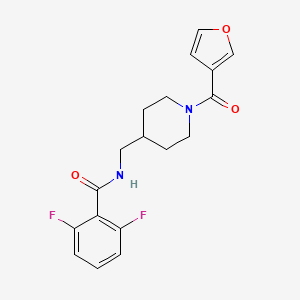![molecular formula C9H7ClF3N3O B2803974 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride CAS No. 1803599-82-7](/img/structure/B2803974.png)
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride” is a chemical compound with the CAS Number: 1803599-82-7 . It has a molecular weight of 265.62 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F3N3O.ClH/c10-9(11,12)8-14-7(15-16-8)5-2-1-3-6(13)4-5;/h1-4H,13H2;1H . This indicates the presence of a trifluoromethyl group and an oxadiazole ring attached to an aniline group, along with a chloride ion.Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . The molecular weight of the compound is 265.62 .Aplicaciones Científicas De Investigación
Antitumor Activity
Several studies have highlighted the antitumor potential of 1,2,4-oxadiazole derivatives. For instance, novel derivatives have been synthesized with the aim of improving their lipophilicity to enhance cell wall penetration, showing promising in vitro anticancer activity against a panel of cell lines. One particular compound exhibited a mean IC50 value of 5.66 µM, indicating significant potency against certain cancer types (Maftei et al., 2016). Additionally, the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs has been reported, with certain compounds showing potent antitumor activity towards a range of cell lines in vitro (Maftei et al., 2013).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of 1,2,4-oxadiazole derivatives have been a focus of research, aiming to develop novel compounds with potential applications in materials science and as monomers for polymerization. A method for the selective reduction of nitro groups in such derivatives to synthesize promising monomers has been developed, demonstrating the versatility of these compounds in chemical synthesis (Tarasenko et al., 2017).
Antimicrobial and Antifungal Activity
Research has also focused on the antimicrobial and antifungal properties of 1,2,4-oxadiazole derivatives. Compounds synthesized from 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline have been screened for their bioactivities, showing moderate to potent activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Kavitha et al., 2016).
Sensing Applications
The utility of 1,2,4-oxadiazole derivatives extends into sensing applications, where their fluorescence properties have been harnessed for the detection of specific chemicals. Studies have explored their use as chemosensors, demonstrating the potential of these compounds in environmental monitoring and analytical chemistry (Ma et al., 2013).
Energetic Materials
Furthermore, derivatives of 1,2,4-oxadiazole have been explored for their applications as insensitive energetic materials. The synthesis of compounds combining oxadiazole rings with other energetic motifs has resulted in materials with desirable properties for applications requiring high energy content and stability (Yu et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O.ClH/c10-9(11,12)8-14-7(15-16-8)5-2-1-3-6(13)4-5;/h1-4H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSDSGLQYWBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2803891.png)

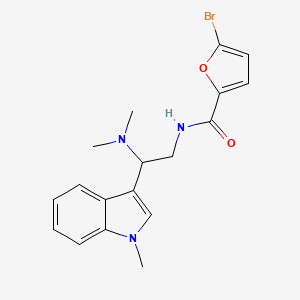

![(Z)-3-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803899.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2803902.png)
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide](/img/structure/B2803903.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803906.png)

